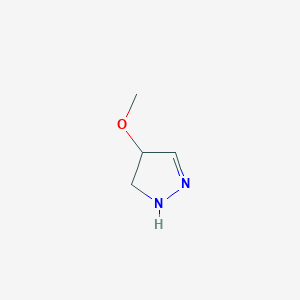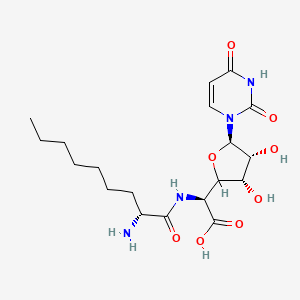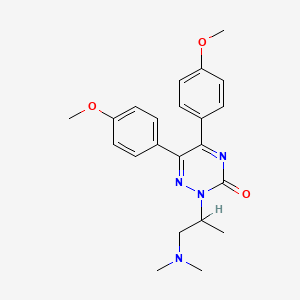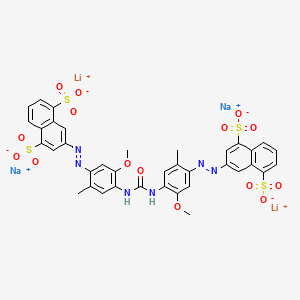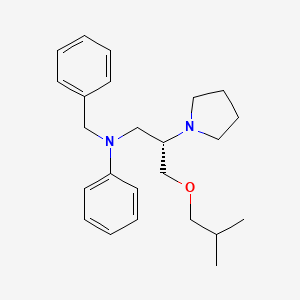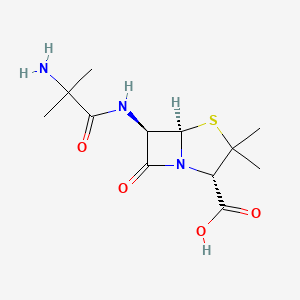
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride is a complex organic compound with a unique structure that combines elements of pyridine, benzothiazine, and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride typically involves multiple steps. The process begins with the formation of the pyrido(3,2-b)(1,4)benzothiazine core, followed by the introduction of the carbothioic acid group and the esterification with the piperazine derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrido[3,2-b][1,4]benzothiazine
- Isothipendyl
- Prothipendyl
Uniqueness
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride is unique due to its specific combination of functional groups and structural elements. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications.
Properties
CAS No. |
35805-99-3 |
|---|---|
Molecular Formula |
C20H26Cl2N4O2S2 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
S-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethyl] pyrido[2,3-b][1,4]benzothiazine-5-carbothioate;dihydrochloride |
InChI |
InChI=1S/C20H24N4O2S2.2ClH/c25-14-12-22-8-10-23(11-9-22)13-15-27-20(26)24-16-4-1-2-6-18(16)28-19-17(24)5-3-7-21-19;;/h1-7,25H,8-15H2;2*1H |
InChI Key |
JHOCJIUCBUCJBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CCSC(=O)N2C3=C(N=CC=C3)SC4=CC=CC=C42.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


